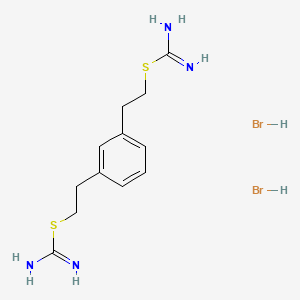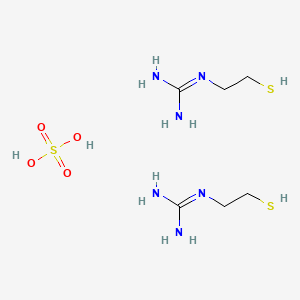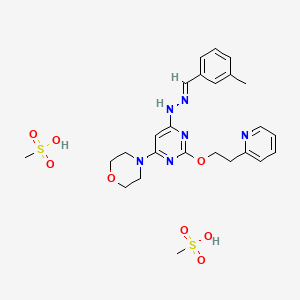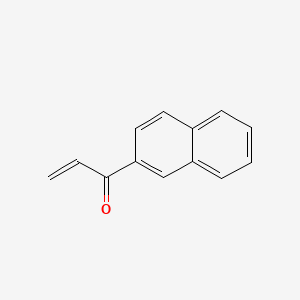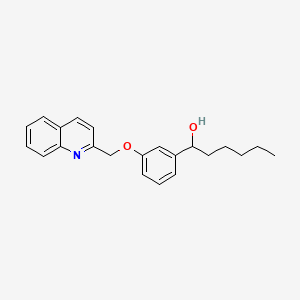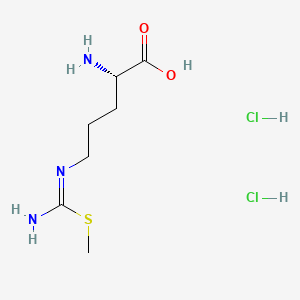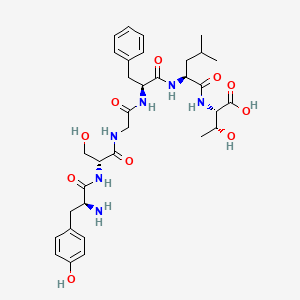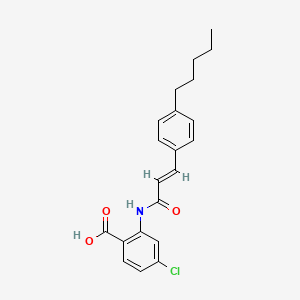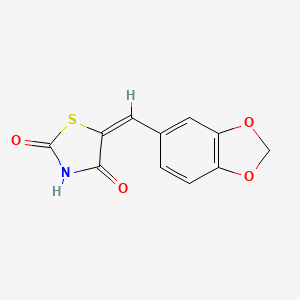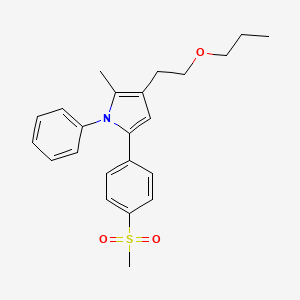
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole is a chemical compound that belongs to the pyrrole class of compounds. It has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Molecular Orbital Calculations and Chemical Reactions
Research on similar pyrrole compounds like 2,5-dimethyl pyrrole has led to insights into electrophilic substitutions on the β-position. Electron-donating groups enrich electron densities on certain positions of the pyrrole ring, influencing the reactivity and substitutions on these sites. This knowledge is vital in understanding the chemical behavior of related pyrrole compounds (Seo, Kim, Seong, & Shim, 1999).
Synthesis of Pyrrole Derivatives
The synthesis of pyrrole derivatives, like pyrrole-3-carbodithioates, from disubstituted pyrroles demonstrates the versatility of pyrrole chemistry. This knowledge contributes to the understanding of how functional groups might react and integrate with a pyrrole structure similar to 2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole (Trofimov et al., 2000).
Formation of Pyrrole Ring Systems
Research on N-[2-(Phenylsulfinylmethyl)phenyl]pyrrole demonstrates the formation of complex pyrrole ring systems, which is relevant in understanding the structural dynamics and synthetic possibilities of related pyrrole compounds (Bates, Picard, & Chen, 1994).
Crystallography of Pyrrole Compounds
The study of the crystal structure of pyrrole derivatives, such as Dimethyl α‐(2‐benzyl‐1‐methyl‐4‐phenylsulfonylpyrrolo[3,4‐b]indol‐3‐yl)maleate, can provide insights into the molecular geometry and packing of related pyrrole structures. This information is essential for understanding the physical and chemical properties of such compounds (Govindasamy, Velmurugan, Raj, & Fun, 1999).
Biochemical and Medicinal Applications
The synthesis and investigation of N-substituted pyrrolin-2-ones, which have significant biological activities, demonstrates the potential medicinal applications of related pyrrole compounds. This includes antimicrobial and anti-inflammatory properties, highlighting the potential of pyrrole derivatives in pharmaceutical research (Akbari, Kabirifard, Balalaie, & Amini, 2022).
Antimycobacterial Properties
The synthesis of 1,5-diphenylpyrrole derivatives and their evaluation against Mycobacterium tuberculosis reveal the potential of pyrrole compounds in treating bacterial infections. This research helps in understanding the antimicrobial capabilities of similar pyrrole compounds (Biava et al., 2008).
Propiedades
Número CAS |
1005451-59-1 |
|---|---|
Nombre del producto |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
Fórmula molecular |
C23H27NO3S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole |
InChI |
InChI=1S/C23H27NO3S/c1-4-15-27-16-14-20-17-23(19-10-12-22(13-11-19)28(3,25)26)24(18(20)2)21-8-6-5-7-9-21/h5-13,17H,4,14-16H2,1-3H3 |
Clave InChI |
VYMRHGYLWDUCCA-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
SMILES canónico |
CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Sinónimos |
2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propyloxyethyl)-1H-pyrrole; 5-(4-Methanesulfonyl-phenyl)-2-methyl-1-phenyl-3-(2-propoxy-ethyl)-1H-pyrrole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



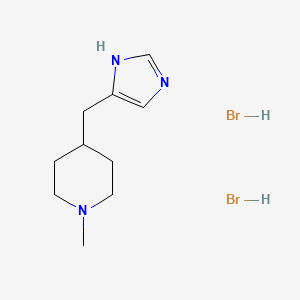
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
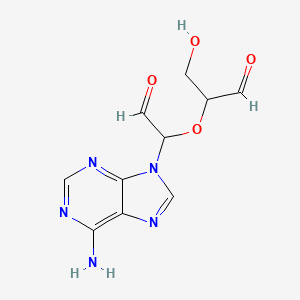
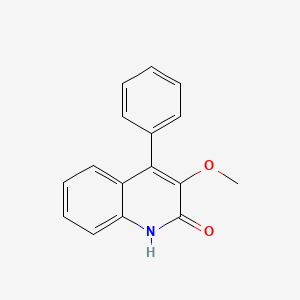
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
